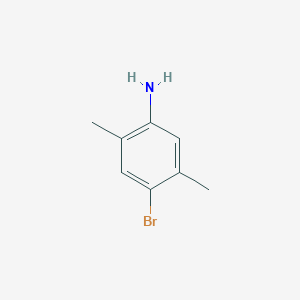
4-Bromo-2,5-dimethylaniline
Cat. No. B189024
Key on ui cas rn:
30273-40-6
M. Wt: 200.08 g/mol
InChI Key: CXPJJDQQLXEYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06638646B2
Procedure details


373 g of 2-amino-5-bromo-p-xylene were suspended in 1860 ml of H2O in a 4 l four-necked flask, the mixture was cooled to 3° C. (internal temperature), and 612 ml of tetrafluoroboric acid were added. 154 g of NaNO2 in 300 ml of water were then added dropwise over the course of 60 minutes. After 60 minutes, the solid was filtered off with suction and washed with a little cold 5% tetrafluoroboric acid, then with a little cold methanol and finally with a little cold diethyl ether. The yellow solid (497 g=90%) was dried overnight in an oil-pump vacuum.





Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][C:3]=1[CH3:10].[F:11][B-](F)(F)F.[H+].N([O-])=O.[Na+]>O>[Br:9][C:5]1[CH:4]=[C:3]([CH3:10])[C:2]([F:11])=[CH:7][C:6]=1[CH3:8] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
373 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=C1)C)Br)C
|
|
Name
|
|
|
Quantity
|
1860 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
612 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little cold 5% tetrafluoroboric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow solid (497 g=90%) was dried overnight in an oil-pump vacuum
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
